molecular formula C19H22N2O6 B12904145 Ethyl 5-formyl-2-{[5-formyl-4-methyl-3-(propanoyloxy)-1h-pyrrol-2-yl]methyl}-4-methyl-1h-pyrrole-3-carboxylate CAS No. 6339-67-9

Ethyl 5-formyl-2-{[5-formyl-4-methyl-3-(propanoyloxy)-1h-pyrrol-2-yl]methyl}-4-methyl-1h-pyrrole-3-carboxylate

Cat. No.: B12904145
CAS No.: 6339-67-9
M. Wt: 374.4 g/mol
InChI Key: YGPUKFQOZNNEHV-UHFFFAOYSA-N
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Description

Ethyl 5-formyl-2-{[5-formyl-4-methyl-3-(propanoyloxy)-1h-pyrrol-2-yl]methyl}-4-methyl-1h-pyrrole-3-carboxylate is a complex organic compound with a unique structure. It belongs to the class of pyrrole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-formyl-2-{[5-formyl-4-methyl-3-(propanoyloxy)-1h-pyrrol-2-yl]methyl}-4-methyl-1h-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of appropriate aldehydes and esters under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the pyrrole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-formyl-2-{[5-formyl-4-methyl-3-(propanoyloxy)-1h-pyrrol-2-yl]methyl}-4-methyl-1h-pyrrole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as amines, alcohols, and thiols

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted pyrrole derivatives

Scientific Research Applications

Ethyl 5-formyl-2-{[5-formyl-4-methyl-3-(propanoyloxy)-1h-pyrrol-2-yl]methyl}-4-methyl-1h-pyrrole-3-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Comparison with Similar Compounds

Ethyl 5-formyl-2-{[5-formyl-4-methyl-3-(propanoyloxy)-1h-pyrrol-2-yl]methyl}-4-methyl-1h-pyrrole-3-carboxylate can be compared with other pyrrole derivatives, such as:

    Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate: Similar structure but lacks the additional formyl and propanoyloxy groups.

    5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid: Similar core structure but different functional groups.

    Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate: Different heterocyclic system but shares the formyl and ester functionalities.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

6339-67-9

Molecular Formula

C19H22N2O6

Molecular Weight

374.4 g/mol

IUPAC Name

ethyl 5-formyl-2-[(5-formyl-4-methyl-3-propanoyloxy-1H-pyrrol-2-yl)methyl]-4-methyl-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C19H22N2O6/c1-5-16(24)27-18-11(4)15(9-23)21-13(18)7-12-17(19(25)26-6-2)10(3)14(8-22)20-12/h8-9,20-21H,5-7H2,1-4H3

InChI Key

YGPUKFQOZNNEHV-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC1=C(NC(=C1C)C=O)CC2=C(C(=C(N2)C=O)C)C(=O)OCC

Origin of Product

United States

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